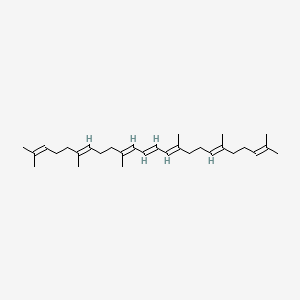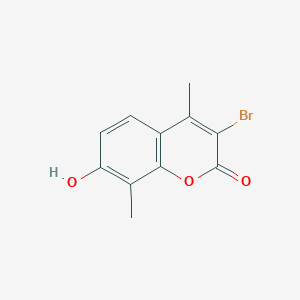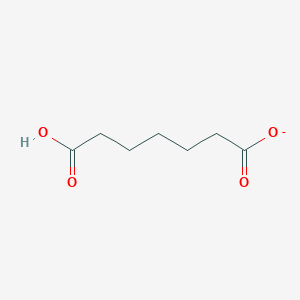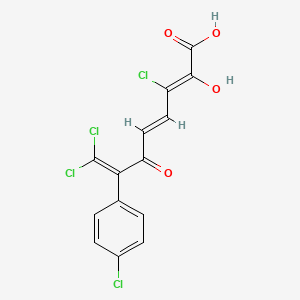
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-2-hydroxy-7-(4'-chlorophenyl)-3,8,8-trichloroocta-2E,4E,7E-trienoic acid is an oxo monocarboxylic acid that is 3,8,8-trichloroocta-2,4,7-trienoic acid substituted by a 4-chlorophenyl group at position 7, a hydroxy group at position 2 and an oxo group at position 6. It is a member of monochlorobenzenes, an oxo monocarboxylic acid and an enol. It is a conjugate acid of a 6-oxo-2-hydroxy-7-(4'-chlorophenyl)-3,8,8-trichloroocta-2E,4E,7E-trienoate.
科学的研究の応用
Biotransformation and Microbial Degradation
Research has shown that certain chlorinated compounds similar in structure to (2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid can be biotransformed by microorganisms. For example, Alcaligenes eutrophus A5 has demonstrated the ability to degrade DDT, a chlorinated compound, producing hydroxy-DDT intermediates and ultimately yielding 4-chlorobenzoic acid as a major stable intermediate (Nadeau et al., 1994). Similarly, various bacteria and fungi have shown the ability to co-metabolize DDT and its breakdown products, transforming them into less complex and potentially less harmful compounds (Subba-Rao & Alexander, 1985).
Chemical Analysis and Detection
Methods for quantifying chlorophenoxy acids, which are structurally related to the mentioned compound, have been developed using high-performance liquid chromatography with coulometric detection. This method is highly selective and sensitive, suitable for detecting trace levels of such compounds in environmental samples (Wintersteiger et al., 1999).
Spectrophotometric Studies
Spectrophotometric studies have been conducted on compounds with similarities to this compound. These studies often focus on the acidities and chemical properties of such compounds, providing insights into their chemical behavior and potential applications (Inoue & Asaoku, 1974).
Atmospheric Chemistry
The atmospheric chemistry of chlorinated aromatic compounds, including herbicides, has been studied to understand their environmental fate. Such research includes investigating the reaction mechanisms with OH radicals, which is essential for assessing the persistence and potential environmental impact of these compounds (Murschell & Farmer, 2018).
特性
分子式 |
C14H8Cl4O4 |
|---|---|
分子量 |
382 g/mol |
IUPAC名 |
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid |
InChI |
InChI=1S/C14H8Cl4O4/c15-8-3-1-7(2-4-8)11(13(17)18)10(19)6-5-9(16)12(20)14(21)22/h1-6,20H,(H,21,22)/b6-5+,12-9+ |
InChIキー |
UTGDEXKGRFRGPM-HFACTSAFSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)/C=C/C(=C(/C(=O)O)\O)/Cl)Cl |
SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)C=CC(=C(C(=O)O)O)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)C=CC(=C(C(=O)O)O)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)
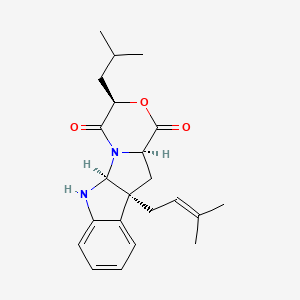
![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)
![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)
![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)

